molecular formula C6H13ClN2O B169879 3-Acetylaminomethylazetidine hydrochloride CAS No. 124668-51-5

3-Acetylaminomethylazetidine hydrochloride

Cat. No. B169879
M. Wt: 164.63 g/mol
InChI Key: LHUVQCSAAKBTLK-UHFFFAOYSA-N
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Patent
US05565474

Procedure details

19.5 g (0.0662 mol) of the compound obtained in stage c), 200 ml of 95% ethanol, 3.91 g of 20% Pd(OH)2 on carbon and 5.4 ml of concentrated hydrochloric acid are charged into a hydrogenation apparatus. They are placed under a hydrogen atmosphere and hydrogenated at ambient pressure, at 40° C., for 3 hours. After filtering, the filtrate is concentrated by evaporation at reduced pressure and the oily residue is taken up with benzene (2×50 ml) and then with acetone. The organic solvent is evaporated at reduced pressure to obtain 10 g of 3-acetylaminomethylazetidine hydrochloride.
Name
compound
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH:6]1[CH2:9][N:8](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:7]1)(=[O:3])[CH3:2].[ClH:23]>[OH-].[OH-].[Pd+2].C(O)C>[ClH:23].[C:1]([NH:4][CH2:5][CH:6]1[CH2:9][NH:8][CH2:7]1)(=[O:3])[CH3:2] |f:2.3.4,6.7|

Inputs

Step One
Name
compound
Quantity
19.5 g
Type
reactant
Smiles
C(C)(=O)NCC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.91 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic solvent is evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C(C)(=O)NCC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.